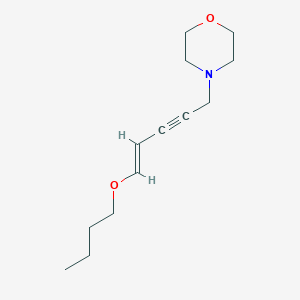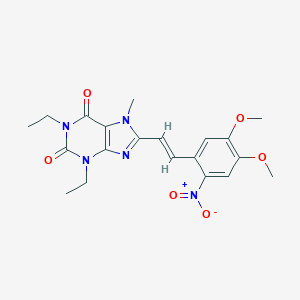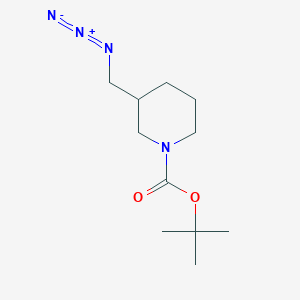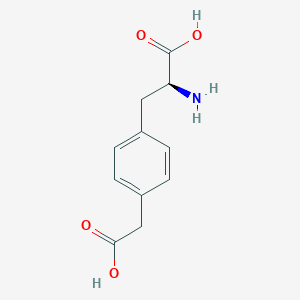
2-Acetilpiridina tiosemicarbazona
Descripción general
Descripción
2-Acetylpyridine thiosemicarbazone is a compound that contains a total of 23 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 hydrazone, and 1 Pyridine . Thiosemicarbazone complexes possess structural diversity and variable bonding patterns with potential biological implications and ion sensing abilities .
Synthesis Analysis
The synthesis of 2-Acetylpyridine thiosemicarbazone involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with derivatives of thiosemicarbazide . A new organic–inorganic hybrid compound [Co (L) 2] 2 [W 6 O 19 ] (1) (HL = 2-acetylpyridine thiosemicarbazone) was prepared and characterized .Molecular Structure Analysis
The molecular structure of 2-Acetylpyridine thiosemicarbazone was characterized by elemental analysis, 1 H, 13 C NMR, IR, UV, and ESI-MS mass spectrometry. Quantum chemical calculations have been performed at DFT level of theory using B3LYP functional and 6-31G (d, p) as basis set .Chemical Reactions Analysis
Thiosemicarbazone-based organocatalysis was demonstrated on both tetrahydropyranylation and 2-deoxygalactosylation reactions. The organocatalysts were optimized using kinetics-based selection .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Acetylpyridine thiosemicarbazone include a refractive index of n20/D 1.521 (lit.), a boiling point of 188-189 °C (lit.), and a density of 1.08 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Propiedades Antiproliferativas
La 2-acetilpiridina tiosemicarbazona ha sido estudiada por sus propiedades antiproliferativas. Los complejos de cobalto-tiosemicarbazona, incluidos los que contienen this compound, han mostrado potencial en esta área .
Producción de Trazadores Radiactivos
El compuesto ha sido utilizado en la producción de trazadores radiactivos. Específicamente, ha sido utilizado en la producción de 55Co-bis-(this compound), que fue producido por irradiación de un blanco de níquel natural con protones de 15 MeV .
Imagenología Tumoral
El trazador radiactivo mencionado anteriormente ha sido utilizado en la imagenología tumoral. Estudios han mostrado una acumulación tumoral significativa del trazador en ratones portadores de fibrosarcoma .
Aplicaciones Anticancerígenas
Las tiosemicarbazonas, incluyendo la this compound, han sido estudiadas por sus propiedades anticancerígenas . Algunos derivados de las tiosemicarbazonas han mostrado una actividad citotóxica más potente que el Imatinib, un fármaco utilizado en el tratamiento del cáncer .
Formación de Complejos Metálicos
Las tiosemicarbazonas son conocidas por formar complejos metálicos debido a sus conjuntos de donantes flexibles de azufre y nitrógeno . Esta propiedad los hace útiles en varias aplicaciones científicas.
Aplicaciones Anticancerígenas de Pulmón
Ha habido avances en el uso de complejos metálicos de tiosemicarbazona como agentes anticancerígenos de pulmón . Esto sugiere aplicaciones potenciales de la this compound en este campo.
Mecanismo De Acción
Target of Action
Thiosemicarbazones, including 2-Acetylpyridine thiosemicarbazone, are known to have substantial biological relevance . They often act as ligands to generate highly stable metal–organic complexes . The primary targets of these compounds are transition metals present in biological systems . These compounds can combine with the same metal ions in vivo, producing synergetic results and enhancing the potency of the formed complex .
Mode of Action
The mode of action of 2-Acetylpyridine thiosemicarbazone involves its interaction with its targets, primarily metal ions. The gold (III) complexes probably act by inhibiting the activity of thioredoxin reductase enzyme whereas the mode of action of the platinum (II,IV) complexes involves binding to DNA . The coordination chemistry of thiosemicarbazone complexes can vary upon changing aldehydes and ketones, substituents attached to the carbonyl moiety, metal and its oxidation state, geometries, counter ions, presence of a solvent or additional molecules in the structures and substituents on the S or N (4)-atoms .
Biochemical Pathways
The biochemical pathways affected by 2-Acetylpyridine thiosemicarbazone are primarily related to its interaction with metal ions. The coordination of thiosemicarbazones to metal ions results in improved pharmacological activities
Pharmacokinetics
The pharmacokinetic properties of thiosemicarbazones and their metal complexes, in general, are known to be influenced by factors such as the type of carbonyl compound (aldehydes or ketones), substituents attached to the carbonyl moiety, the metal ion and its oxidation state, geometries, counter ions, presence of a solvent or additional molecules in the structures and substituents on the s or n (4)-atoms .
Result of Action
The result of the action of 2-Acetylpyridine thiosemicarbazone is primarily observed in its cytotoxic activities. For instance, certain complexes of 2-Acetylpyridine thiosemicarbazone have shown significant antitumor activity against human malignant glioma cell lines . Cells treated with these compounds presented morphological changes such as cell shrinkage and blebs formation, which indicate cell death by apoptosis induction .
Action Environment
The action environment of 2-Acetylpyridine thiosemicarbazone is primarily within biological systems where metal ions are present. The coordination chemistry of thiosemicarbazone complexes can vary in different coordination environments . Environmental factors such as pH, the presence of oxidant reactants or the establishment of redox processes, the effects of the solvent, the temperature, and the electromagnetic radiation can influence the desulfurization reactions of thiosemicarbazones .
Safety and Hazards
2-Acetylpyridine thiosemicarbazone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Acetylpyridine Thiosemicarbazone interacts with various enzymes, proteins, and other biomolecules. It has been found that thiosemicarbazones can act as strong RR inhibitors . The ability of the transition metals to acquire different geometries in different coordination environments has encouraged researchers to explore the coordination chemistry of thiosemicarbazone complexes .
Cellular Effects
2-Acetylpyridine Thiosemicarbazone has shown significant cytotoxic activity against malignant glioblastoma and breast cancer cells at nanomolar concentrations . It induces morphological changes characteristic of apoptotic death in tumor cells and shows no toxicity against erythrocytes .
Molecular Mechanism
The molecular mechanism of action of 2-Acetylpyridine Thiosemicarbazone involves its complexation with metal ions. For instance, copper(II) complexes with isomeric morpholine-thiosemicarbazone hybrid ligands show good cytotoxicity in cancer cells, and the molecular target responsible for this activity might be tubulin .
Temporal Effects in Laboratory Settings
When 2-Acetylpyridine Thiosemicarbazone was added to nickel (II) in a sodium acetate-acetic acid pH 6 solution, a yellow-greenish solution was generated almost instantly . This indicates that the compound has a rapid reaction time in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of 2-Acetylpyridine Thiosemicarbazone vary with different dosages. In an acute nonclinical toxicological test, animals treated with a certain thiosemicarbazone showed behavioral changes of stimulus of the central nervous system at 300 mg/kg .
Metabolic Pathways
The metabolic pathways of 2-Acetylpyridine Thiosemicarbazone involve dehydrogenation, hydroxylation, oxidative desulfuration (to semicarbazone and amidrazone), and demethylation . These reactions can vary depending on the presence of different metal ions .
Transport and Distribution
It has been suggested that the compound may be transported and distributed via its complexation with metal ions .
Subcellular Localization
It has been suggested that the compound and its complexes may be sequestered within the lysosomes .
Propiedades
IUPAC Name |
[(E)-1-pyridin-2-ylethylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-4-2-3-5-10-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFVPOHZBSIFRL-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197659 | |
| Record name | (2E)-2-[1-(2-Pyridinyl)ethylidene]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142564-62-3 | |
| Record name | (2E)-2-[1-(2-Pyridinyl)ethylidene]hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142564-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarbothioamide, 2-(1-(2-pyridinyl)ethylidene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142564623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-2-[1-(2-Pyridinyl)ethylidene]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for 2-acetylpyridine thiosemicarbazone and its derivatives?
A1: 2-acetylpyridine thiosemicarbazones primarily exert their effects by chelating iron. [] This iron chelation disrupts critical cellular processes, such as inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis. [, ] Additionally, some derivatives can induce lysosomal membrane permeabilization, contributing to cytotoxicity. []
Q2: How does iron chelation by 2-acetylpyridine thiosemicarbazones affect tumor cells?
A2: Iron chelation by these compounds leads to decreased intracellular iron levels, which are essential for tumor cell growth and proliferation. [] This can trigger cell cycle arrest and ultimately lead to cell death. []
Q3: Do 2-acetylpyridine thiosemicarbazones exhibit selectivity towards cancerous cells?
A3: Some 2-acetylpyridine thiosemicarbazones have shown greater cytotoxicity against resistant cancer cells compared to non-resistant counterparts. [] This selectivity is linked to their interaction with P-glycoprotein (Pgp), a protein overexpressed in many drug-resistant cancers. []
Q4: What is the molecular formula and weight of 2-acetylpyridine thiosemicarbazone?
A4: The molecular formula of 2-acetylpyridine thiosemicarbazone is C8H10N4S, and its molecular weight is 194.26 g/mol.
Q5: Which spectroscopic techniques are commonly employed to characterize 2-acetylpyridine thiosemicarbazones?
A5: Researchers frequently utilize infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize these compounds and their metal complexes. [, , , , , , ]
Q6: How do structural modifications at the N4 position of 2-acetylpyridine thiosemicarbazones impact their activity?
A6: Studies have shown that the size and nature of substituents at the N4 position significantly influence activity. [, , , ] For instance, incorporating the N4 nitrogen into a six or seven-membered ring system, like piperidine or azabicyclo[3.2.2]nonane, can enhance antimalarial potency. []
Q7: What is the role of the substituent on the azomethine carbon in determining the activity of 2-acetylpyridine thiosemicarbazones?
A7: The size of the aliphatic substituent on the azomethine carbon plays a role in antimalarial activity, with larger substituents generally leading to reduced potency. []
Q8: What is the stability profile of 2-acetylpyridine thiosemicarbazone and its complexes?
A8: The stability of these compounds can vary depending on the specific derivative and the presence of metal ions. Some complexes, like the 191Os-labeled 2-acetylpyridine 4-N-methylthiosemicarbazone (191Os-APMTS), exhibit high stability in formulation and human serum for extended periods. []
Q9: Are there specific formulation strategies employed to enhance the stability or bioavailability of 2-acetylpyridine thiosemicarbazones?
A9: Researchers are exploring various strategies to optimize the delivery and efficacy of these compounds. For instance, complexation with zinc(II) has been shown to enhance cytotoxicity and enable lysosomal targeting. []
Q10: Against which pathogens have 2-acetylpyridine thiosemicarbazones demonstrated in vitro activity?
A10: These compounds have shown promising in vitro activity against various pathogens, including Trypanosoma rhodesiense, Plasmodium falciparum, Neisseria gonorrhoeae, Mycobacterium tuberculosis, and Candida albicans. [, , , , , , ]
Q11: Have any 2-acetylpyridine thiosemicarbazones progressed to clinical trials?
A11: Yes, the zinc(II) complex of di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), a compound structurally related to 2-acetylpyridine thiosemicarbazone, is scheduled to enter clinical trials for its anticancer properties. []
Q12: Are there known resistance mechanisms against 2-acetylpyridine thiosemicarbazones?
A12: While resistance mechanisms can develop, some derivatives, like those with electron-withdrawing groups on the imine carbon, can overcome Pgp-mediated drug resistance in cancer cells. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B232583.png)


![N-[(2S,3R,4S,6S)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B232604.png)
![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)



![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)

